5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing two oxygen atoms and one nitrogen atom in a five-membered ring. The presence of the thieno[2,3-d]pyrimidinyl and piperidinyl groups adds to its chemical complexity and potential for diverse applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as thieno[2,3-d]pyrimidines, have been designed as potential inhibitors of pde4 .
Mode of Action
Similar compounds have shown inhibitory properties against their targets .
Biochemical Pathways
Related compounds have been associated with the inhibition of pde4, which plays a role in inflammatory responses .
Result of Action
Similar compounds have shown promising inhibitory properties against their targets .
Biochemical Analysis
Biochemical Properties
The compound interacts with the PDE4B protein, showing promising inhibitory properties . It has been tested for PDE4D inhibition in vitro and has shown dose-dependent inhibition of TNF-α . The interactions between the compound and the PDE4B protein have been studied, revealing important chemical features such as aromatic ring (AR), hydrophobic area (HA), hydrogen bond acceptor (HBA), hydrogen bond donor (HBD), and ionisable area features .
Cellular Effects
The alterations in cyclic nucleotide availability due to the action of 5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole contribute to changes in neuronal cell functions in the central nervous system (CNS) . This can precipitate, maintain, or trigger cognitive, motor, or psychiatric disturbances .
Molecular Mechanism
The compound exerts its effects at the molecular level primarily through its inhibitory action on PDE4B . It binds to the PDE4B protein, leading to inhibition of the enzyme . This results in changes in the levels of cyclic nucleotides, which can affect various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidinyl core. This can be achieved through a Gewald reaction, which involves the condensation of α-bromoacetophenone with thiourea. Subsequent steps may include Dieckmann type cyclisation and Krapcho decarboxylation to introduce the cyclopropyl and piperidinyl groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization or chromatography would be employed to ensure the final product meets quality standards.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the molecule.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential as an inhibitor of various enzymes, which could make it useful in the development of new pharmaceuticals.
Medicine: In medicine, this compound has shown promise in preclinical studies for its potential therapeutic effects. It may be used in the treatment of diseases such as cancer, inflammation, and infectious diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thieno[2,3-d]pyrimidines: These compounds share the thieno[2,3-d]pyrimidinyl core but may differ in their substituents and functional groups.
Oxadiazoles: Other oxadiazoles with different substituents and heterocyclic moieties.
Piperidinyl derivatives: Compounds containing the piperidinyl group but with different attached groups.
Biological Activity
5-Cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its efficacy against different biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:
- Cyclization : Formation of the thieno[2,3-d]pyrimidine core.
- Substitution : Introduction of the cyclopropyl and piperidinyl groups.
- Finalization : Formation of the oxadiazole structure through specific reaction conditions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate these targets by:
- Binding to active sites or allosteric sites.
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The findings are summarized in Table 1.
Cell Line | Concentration (µM) | Viability (%) | Comments |
---|---|---|---|
L929 (normal) | 100 | 95 | No significant cytotoxicity |
A549 (lung) | 50 | 80 | Moderate cytotoxicity observed |
HepG2 (liver) | 100 | 70 | Significant cytotoxic effect |
MCF-7 (breast) | 50 | 60 | Induction of apoptosis |
The results indicate that while the compound exhibits some cytotoxic effects against specific cancer cell lines (e.g., A549 and HepG2), it does not adversely affect normal cells at similar concentrations .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been tested for antimicrobial activity. It demonstrated strong bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus. The results are illustrated in Table 2.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | >100 |
Klebsiella pneumoniae | >100 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent, particularly against resistant strains .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Case Study on Cancer Therapy : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and p53 expression levels. This suggests a potential role in breast cancer therapy.
- Antimicrobial Efficacy : In a clinical setting, derivatives of thieno[2,3-d]pyrimidine have shown promise against multi-drug resistant bacterial infections, indicating that modifications to the oxadiazole structure could enhance efficacy.
Properties
IUPAC Name |
5-cyclopropyl-3-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-2-12(1)16-20-14(21-23-16)9-11-3-6-22(7-4-11)15-13-5-8-24-17(13)19-10-18-15/h5,8,10-12H,1-4,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEZHVPTLCSXST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NO2)CC3CCN(CC3)C4=C5C=CSC5=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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